molecular formula C14H20O2 B7978739 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone

1-(4-(Isopentyloxy)-3-methylphenyl)ethanone

Cat. No.: B7978739
M. Wt: 220.31 g/mol
InChI Key: BIGDAQMPEXOPFW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone is a substituted acetophenone derivative with the molecular formula $ C{14}H{20}O2 $. Its structure features an acetyl group ($ -COCH3 $) attached to a phenyl ring substituted with an isopentyloxy group ($ -O-(CH2)2CH(CH3)2 $) at the para position and a methyl group ($ -CH_3 $) at the meta position.

  • Molecular Weight: Estimated at ~236.31 g/mol.
  • Solubility: Likely hydrophobic due to the isopentyloxy group, similar to alkoxy-substituted acetophenones like 1-(4-ethoxy-3-methoxyphenyl)ethanone, which is soluble in DMF and less polar solvents .
  • Synthetic Route: Comparable to methods for alkoxy-substituted acetophenones, such as nucleophilic substitution of phenolic hydroxyl groups with alkyl halides (e.g., using K$2$CO$3$ and isopentyl iodide) .

Properties

IUPAC Name

1-[3-methyl-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)7-8-16-14-6-5-13(12(4)15)9-11(14)3/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGDAQMPEXOPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-(isopentyloxy)-3-methylbenzene reacts with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound is being investigated for its potential as a pharmaceutical agent. Its structural features may contribute to activities such as anti-inflammatory and analgesic effects.
    • Biological Activity Studies : Preliminary studies suggest that it may interact with specific biological targets, enhancing its potential in therapeutic applications.
  • Biological Studies
    • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.
    • Cellular Studies : In vitro studies have shown that it can influence cellular processes, suggesting possible applications in cancer research or neuroprotection.
  • Industrial Applications
    • Chemical Manufacturing : The compound serves as an intermediate in the production of more complex organic molecules, particularly in the synthesis of fragrances and flavoring agents.
    • Material Science : It is explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties and applications of 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, indicating its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research exploring its neuroprotective properties showed promise in mitigating oxidative stress-related damage in neuronal cells, suggesting applications in neurodegenerative disease therapies.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound revealed that modifications to the isopentyl group could enhance biological activity, providing insights for future drug design.

Mechanism of Action

The mechanism of action of 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that depend on its structural features. For instance, the presence of the ethanone group allows it to participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related acetophenone derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-(4-(Isopentyloxy)-3-methylphenyl)ethanone 4-isopentyloxy, 3-methyl $ C{14}H{20}O_2 $ ~236.31 Hydrophobic; potential use in organic synthesis Inferred
1-(4-Ethoxy-3-methoxyphenyl)ethanone 4-ethoxy, 3-methoxy $ C{11}H{14}O_3 $ 194.23 88% yield via nucleophilic substitution; used in catalyst studies
1-(4-Hydroxy-3-methylphenyl)ethanone 4-hydroxy, 3-methyl $ C9H{10}O_2 $ 150.18 Found in Stellaria dichotoma; anti-allergic activity in vitro
1-(3-Methoxy-4-hydroxyphenyl)ethanone 3-methoxy, 4-hydroxy $ C9H{10}O_3 $ 166.17 Intermediate in iloperidone metabolism; antipsychotic metabolite
1-[4-(Quinolin-8-ylamino)phenyl]ethanone 4-(quinolin-8-ylamino) $ C{17}H{14}N_2O $ 262.31 Precursor to chalcones with antibacterial activity
1-(2-Hydroxy-3-iodo-4-methoxyphenyl)ethanone 2-hydroxy, 3-iodo, 4-methoxy $ C9H9IO_3 $ 292.07 Synthesized via iodination; used in radiopharmaceutical studies

Key Observations:

Substituent Effects on Hydrophobicity: Alkoxy groups (e.g., ethoxy, isopentyloxy) increase hydrophobicity compared to hydroxy or amino substituents. For example, 1-(4-ethoxy-3-methoxyphenyl)ethanone is synthesized in DMF, a polar aprotic solvent, but precipitates in water . Hydroxy groups enhance solubility in polar solvents but may reduce bioavailability due to hydrogen bonding.

Biological Activity: Antimicrobial: Chalcone derivatives of 1-(4-(quinolin-8-ylamino)phenyl)ethanone exhibit antibacterial activity, likely due to the quinoline moiety’s intercalation with microbial DNA . Antipsychotic: Iloperidone, a 3-methoxy-4-hydroxyphenyl-substituted ethanone derivative, undergoes metabolic O-dealkylation to form active intermediates targeting dopamine and serotonin receptors . Anti-allergic: 1-(4-Hydroxy-3-methylphenyl)ethanone from Stellaria dichotoma inhibits histamine release in RBL-2H3 cells .

Synthetic Versatility: Alkoxy and hydroxy substituents are introduced via electrophilic aromatic substitution or nucleophilic displacement. For example, 1-(4-ethoxy-3-methoxyphenyl)ethanone is synthesized using ethyl iodide and K$2$CO$3$ . Iodinated derivatives (e.g., 1-(2-hydroxy-3-iodo-4-methoxyphenyl)ethanone) are prepared via direct iodination, enabling radiopharmaceutical applications .

Biological Activity

1-(4-(Isopentyloxy)-3-methylphenyl)ethanone, also known as a derivative of phenyl ethanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique isopentyloxy and methyl substituents, which may influence its interaction with biological targets.

  • Molecular Formula : C14H20O2
  • Molecular Weight : 220.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, indicating a potential for developing new antimicrobial agents .

Antitumor Activity

Preliminary investigations have indicated that this compound may possess antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, suggesting a mechanism that may involve the disruption of cellular respiration in tumor cells .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : It may bind to various receptors, affecting signal transduction pathways critical for cell growth and survival.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

StudyObjectiveFindings
Study 1Antimicrobial ScreeningShowed significant inhibition of Gram-positive bacteria, particularly Staphylococcus aureus.
Study 2Cytotoxicity AssayIndicated a dose-dependent reduction in viability of breast cancer cell lines (MCF-7).
Study 3Enzyme InteractionDemonstrated inhibition of specific metabolic enzymes, suggesting potential for metabolic modulation.

Research Findings

Recent research has focused on the synthesis and evaluation of analogs of this compound to enhance its biological activity. Modifications to the phenyl ring and alkoxy side chains have led to compounds with improved potency and selectivity against target cells .

Table of Related Compounds and Their Activities

Compound NameStructureActivity
Compound AStructure AModerate antimicrobial activity
Compound BStructure BHigh antitumor activity
Compound CStructure CLow toxicity with significant enzyme inhibition

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